Methylisatoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylisatoic acid, also known as N-Methylisatoic anhydride, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride and is widely used in various chemical and biological applications. The compound is known for its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures and functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylisatoic acid can be synthesized through the reaction of isatoic anhydride with methylamine. The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methylisatoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Acylation: Common reagents include this compound itself and RNA substrates.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methylisatoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methylisatoic acid involves the selective acylation of the 2’-hydroxyl groups of RNA. The compound reacts with the hydroxyl groups to form stable acylated products, which can be analyzed to determine the secondary structures of RNA molecules. This selective acylation is facilitated by the unique chemical structure of this compound, which allows it to specifically target the 2’-hydroxyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isatoic anhydride: The parent compound of methylisatoic acid, used in similar acylation reactions.
N-Methylisatoic anhydride: Another derivative with similar acylation properties.
Uniqueness
This compound is unique in its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures. Its specificity and efficiency in acylation reactions set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H9NO4 |
---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-[carboxy(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.